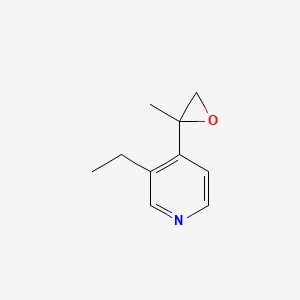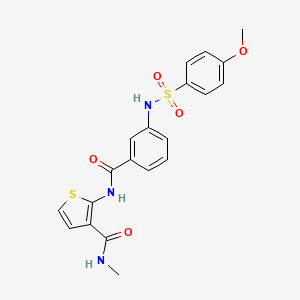
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound features a chloro group, a hydroxy group, and a phenylethyl group attached to an indolin-2-one core, making it a unique structure with potential biological significance.
Mécanisme D'action
Target of Action
The primary target of 5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one is the angiotensin-converting enzyme 2 (ACE2) receptor . This receptor plays a crucial role in the cellular entry of SARS-CoV-2, the virus responsible for COVID-19 .
Mode of Action
This compound selectively interferes with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the host ACE2 receptor . It achieves this with a 50% inhibitory concentration (IC50) of 0.26 μM . Molecular docking studies reveal that this compound preferentially binds within the ACE2 receptor-binding site in a region distinct from where spike mutations in SARS-CoV-2 variants occur .
Biochemical Pathways
Its ability to disrupt ace2 interactions with the rbds from various sars-cov-2 variants suggests it may influence pathways related to viral entry and infection .
Result of Action
The primary result of the action of this compound is the disruption of the interaction between the SARS-CoV-2 spike protein and the host ACE2 receptor . This disruption potentially inhibits the entry of the virus into host cells, thereby preventing infection .
Analyse Biochimique
Biochemical Properties
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been found to selectively interfere with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the host angiotensin-converting enzyme 2 (ACE2) receptor . This interaction is crucial for the cellular entry of SARS-CoV-2 .
Cellular Effects
In cellular contexts, this compound has been shown to disrupt ACE2 interactions with the RBDs from beta, delta, lambda, and omicron variants of SARS-CoV-2 . This suggests that it could potentially inhibit multiple SARS-CoV-2 variants, including those capable of circumventing vaccine and immune responses .
Molecular Mechanism
Molecular docking studies have revealed that this compound preferentially binds within the ACE2 receptor-binding site in a region distinct from where spike mutations in SARS-CoV-2 variants occur . This suggests that it exerts its effects at the molecular level by disrupting the binding interactions between the SARS-CoV-2 spike protein and the ACE2 receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one typically involves the reaction of 5-chloroisatin with phenylacetic acid derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the indolin-2-one core . The process may involve multiple steps, including condensation, cyclization, and oxidation reactions to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indolin-2-one derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as HIV and cancer.
Industry: Utilized in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one: Unique due to its specific substitution pattern.
3-Hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one: Lacks the chloro group, which may affect its biological activity.
5-Chloro-3-hydroxyindolin-2-one: Lacks the phenylethyl group, which may influence its therapeutic potential
Uniqueness
The presence of both the chloro and phenylethyl groups in this compound contributes to its unique chemical and biological properties. These substitutions can enhance its binding affinity to molecular targets and improve its therapeutic efficacy compared to similar compounds .
Propriétés
IUPAC Name |
5-chloro-3-hydroxy-3-phenacyl-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRURBYBWMWNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-fluorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3018126.png)



![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid](/img/structure/B3018133.png)

![methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate](/img/structure/B3018137.png)



![2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018143.png)

![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

